

Application Notes and Protocols for CCC-0975 in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCC-0975

Cat. No.: B15609303

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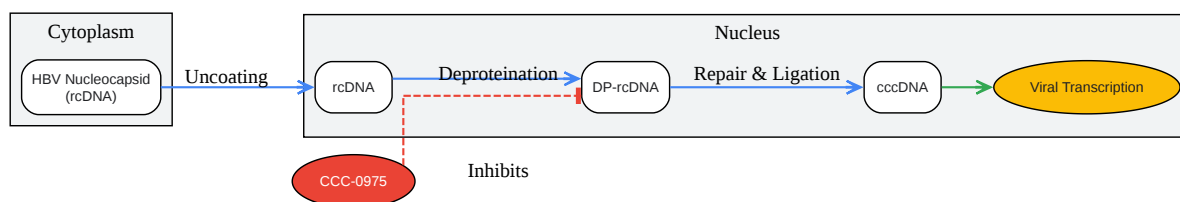
For Researchers, Scientists, and Drug Development Professionals

Introduction

CCC-0975 is a disubstituted sulfonamide compound that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, which is a critical step in the establishment and persistence of HBV infection.[1][3] Specifically, **CCC-0975** is thought to impede this process by blocking the deproteination of rcDNA.[3] These application notes provide detailed protocols for the use of **CCC-0975** in cell culture models of HBV replication to assess its antiviral activity and cytotoxicity.

Mechanism of Action

CCC-0975 specifically targets the formation of HBV cccDNA from its precursor, rcDNA. This inhibitory action leads to a synchronous reduction in the levels of both cccDNA and its deproteinized rcDNA (DP-rcDNA) intermediate.[1] Importantly, **CCC-0975** does not directly inhibit HBV DNA replication or the viral polymerase activity.[1] This specific mechanism of action makes **CCC-0975** a valuable tool for studying the process of cccDNA formation and a potential candidate for therapeutic strategies aimed at eliminating the persistent intrahepatic HBV reservoir.



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Inhibition of HBV cccDNA formation by **CCC-0975**.

Data Presentation

The following tables summarize the key quantitative data for **CCC-0975** in relevant cell culture models.

Table 1: In Vitro Efficacy of **CCC-0975**

Cell Line	Parameter	EC50	Reference
HepDES19	cccDNA Reduction	10 μ M	[1]
Primary Duck Hepatocytes	DHBV cccDNA Biosynthesis	3 μ M	[1]

Table 2: Cytotoxicity of **CCC-0975**

Cell Line	Parameter	CC50	Reference
HepDE19	Cell Viability	>30 μ M	[1]

Experimental Protocols

Preparation of CCC-0975 Stock Solution

Materials:

- **CCC-0975** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Prepare a 10 mM stock solution of **CCC-0975** by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol, dissolve 4 mg in 1 mL of DMSO.
- Vortex thoroughly to ensure the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[4\]](#)

Protocol for Antiviral Activity Assay in HepG2.2.15 Cells

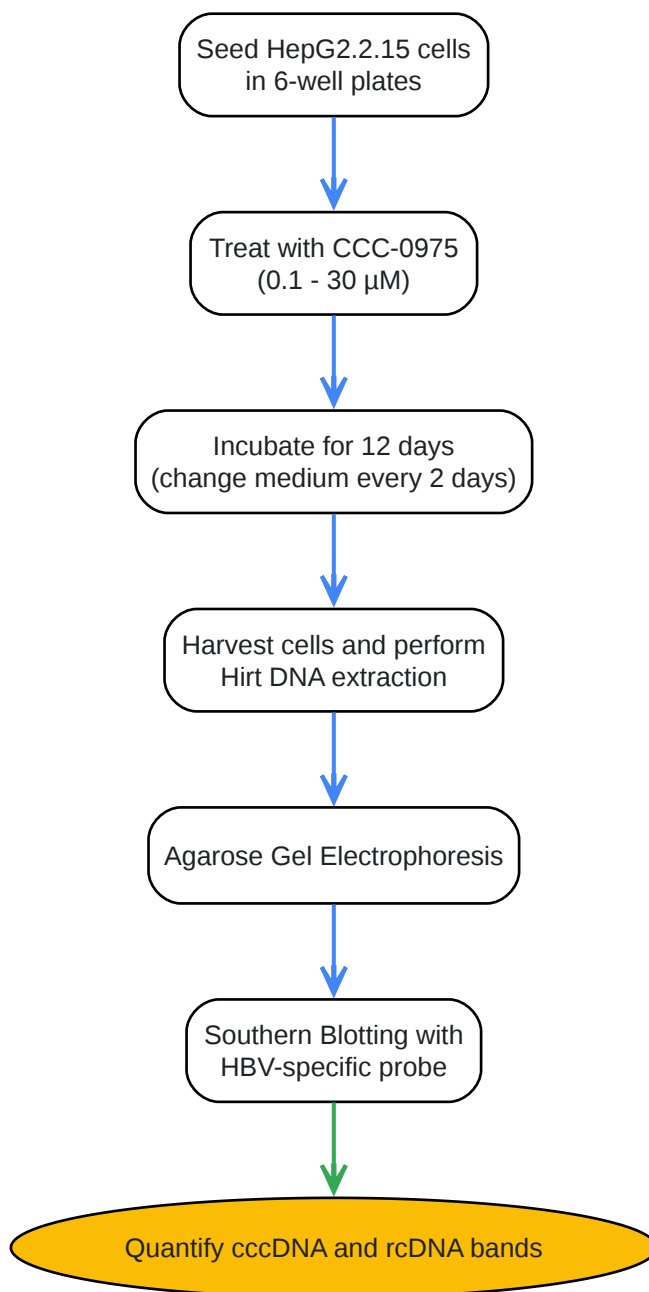
This protocol describes a method to evaluate the effect of **CCC-0975** on HBV replication by measuring the reduction in cccDNA.

Materials:

- HepG2.2.15 cells
- Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)
- **CCC-0975** stock solution (10 mM in DMSO)
- 6-well cell culture plates
- Reagents for Hirt DNA extraction
- Reagents and equipment for Southern blotting

Procedure:

- Cell Seeding: Seed HepG2.2.15 cells in 6-well plates at a density that allows for long-term culture (e.g., 12 days) without overgrowth.
- Compound Treatment:
 - After 24 hours, replace the medium with fresh medium containing various concentrations of **CCC-0975**. A suggested starting range is 0.1 μ M to 30 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as the highest **CCC-0975** concentration (typically $\leq 0.1\%$).
- Incubation: Incubate the cells for up to 12 days. Change the medium with freshly prepared **CCC-0975** every two days.^[1]
- Harvesting and DNA Extraction:
 - On day 12, wash the cells with PBS and harvest them.
 - Extract low molecular weight DNA using the Hirt extraction method to enrich for cccDNA and other replicative intermediates.
- cccDNA Analysis by Southern Blot:
 - Separate the extracted DNA on an agarose gel.
 - Transfer the DNA to a nylon membrane.
 - Hybridize with a 32 P-labeled HBV-specific probe.
 - Visualize the bands corresponding to cccDNA and rcDNA using autoradiography and quantify the signal intensity.



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Workflow for assessing the antiviral activity of **CCC-0975**.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of **CCC-0975** that is toxic to the host cells.

Materials:

- HepG2 cells (or other relevant hepatocyte cell line)
- Complete cell culture medium
- **CCC-0975** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment:
 - Prepare serial dilutions of **CCC-0975** in culture medium. A suggested concentration range is 0.1 μ M to 100 μ M.
 - Include a vehicle control (DMSO) and a no-cell control (medium only).
 - Remove the old medium and add 100 μ L of the compound dilutions to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) using a dose-response curve fitting software.

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- To cite this document: BenchChem. [Application Notes and Protocols for CCC-0975 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15609303#ccc-0975-dosage-and-administration-in-cell-culture>]

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